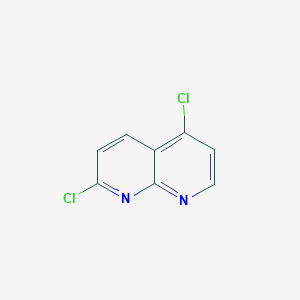

2,5-Dichloro-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTNCJSJGKRLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CC(=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575200 | |

| Record name | 2,5-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91870-15-4 | |

| Record name | 2,5-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reactions of 2,5-Dichloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,5-dichloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details a robust synthetic pathway from readily available precursors, including the preparation of the key intermediate 2,5-dihydroxy-1,8-naphthyridine and its subsequent chlorination. Furthermore, this guide explores the rich reactivity of the target molecule, focusing on strategic functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and discussions on regioselectivity are provided to enable researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

Introduction

The 1,8-naphthyridine core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms onto this heterocyclic system provides valuable handles for further molecular elaboration through various modern synthetic methodologies. Specifically, this compound serves as a versatile precursor for the synthesis of diverse libraries of substituted naphthyridines, owing to the differential reactivity of its two chlorine atoms. This guide aims to be a comprehensive resource for chemists, providing both the foundational knowledge and practical protocols necessary for the synthesis and derivatization of this important molecule.

I. Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial construction of the 1,8-naphthyridine core to form 2,5-dihydroxy-1,8-naphthyridine, followed by a robust chlorination reaction.

A. Synthesis of the Precursor: 2,5-Dihydroxy-1,8-naphthyridine

The construction of the 2,5-dihydroxy-1,8-naphthyridine core can be accomplished through the condensation of a substituted 2-aminopyridine with a suitable three-carbon component, such as diethyl malonate. This approach is analogous to established methods for the synthesis of other dihydroxynaphthyridines.[1]

Reaction Scheme:

Caption: Synthesis of 2,5-dihydroxy-1,8-naphthyridine.

Detailed Experimental Protocol:

A mixture of a suitably substituted 2-aminopyridine and diethyl malonate is heated, typically in a high-boiling solvent such as diphenyl ether or Dowtherm A, or under solvent-free conditions at elevated temperatures. The reaction proceeds through an initial condensation followed by a thermal cyclization to yield the desired 2,5-dihydroxy-1,8-naphthyridine.

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-aminopyridine (1.0 eq.) and diethyl malonate (1.5-2.0 eq.).

-

Step 2: Heating: Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: After cooling to room temperature, the solid product is typically triturated with a suitable solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials and byproducts. The crude product can then be purified by recrystallization to afford pure 2,5-dihydroxy-1,8-naphthyridine.

B. Chlorination of 2,5-Dihydroxy-1,8-naphthyridine

The conversion of the dihydroxy precursor to this compound is a crucial step that activates the naphthyridine core for subsequent functionalization. This transformation is readily achieved using standard chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common and effective reagent. The addition of phosphorus pentachloride (PCl₅) can enhance the reactivity for less reactive substrates.[2]

Reaction Scheme:

Caption: Chlorination of the dihydroxy precursor.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2,5-dihydroxy-1,8-naphthyridine (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃). For less reactive substrates, phosphorus pentachloride (PCl₅) (1.0-2.0 eq.) can be added.

-

Step 2: Heating: Heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Step 3: Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting aqueous solution is neutralized with a base (e.g., sodium carbonate, ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel or recrystallization to yield pure this compound.[3]

II. Reactions of this compound: A Gateway to Molecular Diversity

The two chlorine atoms at the C2 and C5 positions of the 1,8-naphthyridine ring exhibit different reactivities, allowing for selective and sequential functionalization. The C2 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts due to the electron-withdrawing effect of the adjacent nitrogen atom. This differential reactivity is a key feature that enables the strategic synthesis of a wide array of derivatives.

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these reactions is a critical consideration.

Regioselectivity:

The inherent electronic properties of the this compound scaffold favor nucleophilic attack at the C2 position. The proximity of the nitrogen atom at position 1 stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction at C2 more effectively than at C5. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Caption: Regioselectivity in SNAr reactions.

Detailed Experimental Protocol for Amination:

-

Step 1: Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or an alcohol.

-

Step 2: Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq. for monosubstitution, >2.0 eq. for disubstitution) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) to the solution.

-

Step 3: Heating: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C) and stir until the reaction is complete as monitored by TLC.

-

Step 4: Work-up and Purification: After cooling, the reaction mixture is typically diluted with water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.[4]

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Typical Conditions |

| Primary/Secondary Amines | 2-Amino-5-chloro-1,8-naphthyridines | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| Thiols | 2-Thio-5-chloro-1,8-naphthyridines | Base (e.g., NaH), Solvent (e.g., THF), RT to Heat |

| Alkoxides | 2-Alkoxy-5-chloro-1,8-naphthyridines | NaOR in corresponding alcohol, Heat |

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups by reacting the dichloro-naphthyridine with an organoboron reagent. Regiocontrolled coupling can be achieved by carefully selecting the reaction conditions.

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Step 2: Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Step 3: Heating: Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and stir until the starting material is consumed.

-

Step 4: Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography.[5]

The Buchwald-Hartwig amination provides a powerful alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.

Caption: Buchwald-Hartwig amination.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

-

Step 2: Addition of Reagents: Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.) to the tube, followed by an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Step 3: Heating: Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).

-

Step 4: Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.[6][7]

The Sonogashira coupling is a reliable method for introducing alkyne moieties, which are valuable functional groups for further transformations such as click chemistry or cyclization reactions.

Caption: Sonogashira coupling reaction.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup: To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).

-

Step 2: Base Addition: Add an amine base, such as triethylamine or diisopropylethylamine, which also serves as a solvent in some cases.

-

Step 3: Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Step 4: Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove the copper salts. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[8][9]

III. Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives. This guide has detailed a practical synthetic route to this key intermediate and has provided an in-depth exploration of its reactivity. The ability to selectively functionalize the C2 and C5 positions through both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. The experimental protocols and mechanistic discussions provided herein are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic campaigns.

IV. References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002).

-

Dorel, R. & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.58 , 17118-17129 (2019).

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules25 , 3252 (2020).

-

Goswami, S. et al. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules8 , 929-936 (2003).

-

Kürti, L. & Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier (2005).

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules21 , 1234 (2016).

-

Sonogashira Coupling Reaction with Diminished Homocoupling. Tetrahedron Lett.45 , 8941-8944 (2004).

-

Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications15 , (2009).

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--.

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--.

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: --INVALID-LINK--.

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Journal of the Indian Chemical Society97 , 1451-1467 (2020).

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules23 , 2345 (2018).

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: --INVALID-LINK--.

-

Sonogashira Coupling. NROChemistry. Available at: --INVALID-LINK--.

-

POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society97 , 1-6 (2020).

-

A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem. Available at: --INVALID-LINK--.

-

Concerted Nucleophilic Aromatic Substitutions. Angew. Chem. Int. Ed.58 , 1644-1648 (2019).

-

High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. J. Vis. Exp.149 , e59733 (2019).

-

Nucleophilic Aromatic Substitution on Aryl-Amido Ligands Promoted by Oxidizing Osmium(IV) Centers. J. Am. Chem. Soc.123 , 8852-8853 (2001).

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chem. Sci.13 , 12933-12942 (2022).

-

Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives3 , 752-758 (2012).

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--.

-

Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett24 , 359-362 (2013).

References

- 1. mdpi.com [mdpi.com]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound built upon the privileged 1,8-naphthyridine scaffold. This core structure is of significant interest in medicinal chemistry, forming the basis of numerous therapeutic agents due to its rigid, planar geometry and hydrogen bonding capabilities.[1][2] The introduction of chloro-substituents at the 2- and 5-positions significantly modulates the electronic properties and reactivity of the naphthyridine ring system, making it a versatile intermediate for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a general synthetic approach, details expected analytical characteristics, and explores its reactivity and potential applications in drug discovery and materials science.

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, is a prominent structural motif in a multitude of biologically active compounds.[1] Its ability to act as a bioisostere for quinoline and other fused heterocyclic systems has led to its incorporation into drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][3] The nitrogen atoms can engage in hydrogen bonding interactions with biological targets, and the planar nature of the ring system allows for effective intercalation with DNA and stacking interactions within protein binding pockets. The strategic placement of substituents on the naphthyridine core is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

Physicochemical Properties of this compound

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The following table summarizes available data from commercial suppliers and theoretical predictions. It is strongly recommended that these values be experimentally verified for any rigorous application.

| Property | Value / Information | Source / Comment |

| Molecular Formula | C₈H₄Cl₂N₂ | [4][5] |

| Molecular Weight | 199.04 g/mol | [4] |

| Appearance | White to off-white solid | Predicted based on related compounds. |

| Melting Point | Not experimentally determined. | Data for the isomeric 2,7-dichloro-1,8-naphthyridine is available and may serve as an estimate.[6] |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General solubility for dichlorinated aromatic heterocycles.[7] |

| pKa (predicted) | 1.76 ± 0.30 | Predicted value; the electron-withdrawing nature of the chlorine atoms and the second nitrogen atom in the ring system are expected to decrease the basicity of the nitrogen atoms compared to pyridine. |

Synthesis and Characterization

Generalized Synthetic Protocol

A potential synthetic route is outlined below. This should be considered a conceptual framework, and optimization of reaction conditions would be necessary.

Step 1: Synthesis of a Dihydroxy-1,8-naphthyridine Intermediate

The initial step would likely involve a condensation reaction to form the naphthyridine core. For example, a variation of the Friedländer annulation could be employed, starting from an appropriately substituted aminopyridine derivative.[10][11]

Step 2: Chlorination

The dihydroxy-1,8-naphthyridine intermediate would then be subjected to chlorination. A common and effective method for this transformation is treatment with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or as a neat reagent at elevated temperatures.[8][9]

Diagram of a potential synthetic workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic environment of each proton on the naphthyridine ring. Due to the substitution pattern, one would expect to see distinct signals for the remaining four protons on the aromatic core.[12][13]

¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C5) would be expected to have chemical shifts in the range of δ 140-160 ppm. The remaining aromatic carbons would appear in the typical range of δ 110-150 ppm.[14][15][16][17]

Mass spectrometry would be used to confirm the molecular weight of the compound.[18][19] Under electron ionization (EI), a characteristic fragmentation pattern would be expected, likely involving the sequential loss of chlorine atoms. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the predominant species observed. The isotopic pattern for two chlorine atoms (a characteristic M, M+2, and M+4 pattern) would be a key diagnostic feature.

The IR spectrum would show characteristic absorptions for the aromatic C-H and C=C/C=N bonds.[20] Key expected vibrational modes include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Reactivity and Potential Applications

The two chlorine atoms on the this compound ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making this molecule a valuable building block in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. The regioselectivity of these reactions would likely be influenced by the electronic effects of the nitrogen atoms and the other chlorine substituent.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups by coupling with boronic acids or their esters. This is a widely used method for constructing biaryl structures, which are common in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction would allow for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is a key transformation in the synthesis of many nitrogen-containing bioactive molecules.

Diagram of potential reactivity pathways:

Caption: Potential reaction pathways for the functionalization of this compound.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize the 2- and 5-positions of the 1,8-naphthyridine core makes this compound a highly attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.[1][2][21] The resulting substituted naphthyridines can be evaluated for a wide range of biological activities. Furthermore, the rigid and electron-deficient nature of the 1,8-naphthyridine ring system suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry.[10]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties are currently limited, its structural features and the reactivity of its chloro-substituents suggest that it is a versatile platform for the synthesis of a wide variety of novel compounds. Further research into the synthesis, characterization, and reactivity of this molecule is warranted to fully unlock its potential for the development of new therapeutics and functional materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. synchem.de [synchem.de]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2,7-Dichloro-1,8-naphthyridine | C8H4Cl2N2 | CID 10899616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. rsc.org [rsc.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum [chemicalbook.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. agilent.com [agilent.com]

- 21. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloro-1,8-naphthyridine: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-1,8-naphthyridine, a key heterocyclic building block in organic synthesis. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide, written from the perspective of a Senior Application Scientist, consolidates available information on related compounds and provides expert insights into its synthesis, physicochemical properties, reactivity, and potential applications. By leveraging established chemical principles and data from analogous structures, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] This nitrogen-containing heterocyclic system is a key component in a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[3][4] The rigid, planar structure of the 1,8-naphthyridine ring system allows it to effectively interact with biological targets, while the presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions.

The introduction of halogen substituents, such as chlorine, onto the naphthyridine framework dramatically enhances its utility as a synthetic intermediate. Dichloro-1,8-naphthyridines, in particular, serve as versatile platforms for the construction of more complex molecular architectures through various cross-coupling and nucleophilic substitution reactions. This guide focuses specifically on the this compound isomer, exploring its potential as a strategic building block in modern organic synthesis.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₄Cl₂N₂ | [5][6] |

| Molecular Weight | 199.04 g/mol | [5][6] |

| CAS Number | 91870-15-4 | [5][6][7] |

| Appearance | Predicted to be a solid at room temperature. | Based on related dichloronaphthyridines. |

| Purity | Typically >95% | [5] |

| Solubility | Predicted to be soluble in common organic solvents like DMSO and DMF. | General solubility for naphthyridines.[8] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not currently published. However, based on the analysis of related 1,8-naphthyridine derivatives, the following spectral characteristics can be predicted.[8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the two chlorine atoms, leading to a distinct set of doublets and double doublets for the four aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbons bearing the chlorine atoms (C2 and C5) are expected to be significantly deshielded. The chemical shifts of the other carbons will also be influenced by the electron-withdrawing nature of the chlorine atoms.[10][11]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 198, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4) in a ratio consistent with the natural abundance of ³⁵Cl and ³⁷Cl.[12][13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system, typically in the range of 1400-1600 cm⁻¹. C-H stretching vibrations will appear around 3000-3100 cm⁻¹.[15]

Synthesis of this compound: A Proposed Synthetic Strategy

A definitive, peer-reviewed synthesis for this compound is not readily found in the literature. However, by drawing parallels with the synthesis of other dichloronaphthyridine isomers, a plausible and efficient synthetic route can be proposed. The general strategy for constructing the 1,8-naphthyridine core often involves the Friedländer annulation or related cyclization reactions starting from appropriately substituted aminopyridines.[10]

A potential synthetic pathway could commence from a suitably substituted 2-aminopyridine derivative. The key would be the strategic introduction of functional groups that can be converted to the chloro substituents at the 2 and 5 positions. A generalized approach is outlined below:

Diagram 1: Proposed Synthetic Pathway for this compound

References

- 1. synchem.de [synchem.de]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound|CAS 91870-15-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 1,8-Naphthyridine [webbook.nist.gov]

- 9. Benzenamine, 2,5-dichloro- [webbook.nist.gov]

- 10. govinfo.gov [govinfo.gov]

- 11. 2,5-Dichloroaniline(95-82-9) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. idc-online.com [idc-online.com]

Spectroscopic Characterization of 2,5-Dichloro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and the introduction of chloro-substituents can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data is a combination of experimentally reported values for closely related analogs and predicted values based on established spectroscopic principles. This guide also offers detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the accurate assignment of spectroscopic signals. The structure of this compound with the standard IUPAC numbering is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms will cause these protons to be deshielded, appearing at relatively high chemical shifts (downfield).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.20 - 8.30 | d | JH3-H4 = 8.5 - 9.0 |

| H-4 | 7.40 - 7.50 | d | JH4-H3 = 8.5 - 9.0 |

| H-6 | 7.90 - 8.00 | d | JH6-H7 = 8.0 - 8.5 |

| H-7 | 8.80 - 8.90 | d | JH7-H6 = 8.0 - 8.5 |

Interpretation and Rationale:

-

H-7 is expected to be the most deshielded proton due to its proximity to the electronegative nitrogen atom (N-8) and the anisotropic effect of the adjacent pyridine ring.

-

H-3 is also significantly deshielded by the adjacent nitrogen (N-1) and the chlorine at C-2.

-

H-4 and H-6 are expected to be at relatively higher fields (more shielded) compared to H-3 and H-7.

-

The coupling constants are typical for ortho-coupling in aromatic systems.

Experimental Protocol for ¹H NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to ensure homogeneity of the magnetic field.

-

Acquire the spectrum using a standard pulse sequence for ¹H NMR. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine core.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 123 - 126 |

| C-4 | 138 - 141 |

| C-4a | 121 - 124 |

| C-5 | 150 - 153 |

| C-6 | 125 - 128 |

| C-7 | 148 - 151 |

| C-8a | 155 - 158 |

Interpretation and Rationale:

-

The carbons directly attached to the nitrogen atoms (C-2, C-7, C-8a ) are expected to be the most deshielded.

-

The carbons bearing the chlorine atoms (C-2, C-5 ) will also be significantly downfield.

-

The quaternary carbons (C-4a, C-8a ) may show weaker signals due to longer relaxation times.

Experimental Protocol for ¹³C NMR

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.

-

-

Instrumentation and Data Acquisition:

-

Use a 100 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

-

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Predicted Mass Spectrometry Data

| Ion | m/z (relative abundance) |

| [M]⁺ | 198 (100%) |

| [M+2]⁺ | 200 (65%) |

| [M+4]⁺ | 202 (10%) |

Interpretation and Rationale:

-

The molecular formula of this compound is C₈H₄Cl₂N₂.

-

The molecular weight is approximately 199.04 g/mol .

-

The presence of two chlorine atoms leads to a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

The base peak is expected to be the molecular ion [M]⁺ containing two ³⁵Cl atoms (m/z ≈ 198).

-

The [M+2]⁺ peak corresponds to the presence of one ³⁵Cl and one ³⁷Cl atom.

-

The [M+4]⁺ peak corresponds to the presence of two ³⁷Cl atoms.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Compare the observed m/z values and isotopic distribution with the theoretical values for the expected molecular formula.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C and C=N stretching |

| 850 - 750 | C-H out-of-plane bending |

| 800 - 600 | C-Cl stretching |

Interpretation and Rationale:

-

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

-

The characteristic stretching vibrations of the aromatic rings (C=C and C=N) are observed in the 1600-1450 cm⁻¹ region.

-

The C-Cl stretching vibrations are typically found in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Workflow Visualization

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The combination of predicted data, detailed interpretations, and robust experimental protocols offers researchers a solid framework for the synthesis, purification, and further derivatization of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research in drug discovery and materials science.

References

structural elucidation of 2,5-Dichloro-1,8-naphthyridine

An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dichloro-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it a cornerstone in medicinal chemistry.[3] this compound serves as a critical and versatile building block for the synthesis of more complex derivatives, enabling functionalization at key positions.[4] This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this pivotal intermediate. We will proceed from foundational molecular formula determination to a detailed mapping of atomic connectivity and, finally, to the definitive three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated understanding of this compound's structure.

Synthesis and Purification

The logical starting point for any structural analysis is the synthesis and purification of the target compound. A common and effective method for the synthesis of chlorinated naphthyridines involves the treatment of the corresponding naphthyridin-diols with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Synthesis

-

To a stirred suspension of 1,8-naphthyridine-2,5-dione in a round-bottom flask, slowly add phosphorus oxychloride (5-10 equivalents) at 0 °C.

-

After the addition, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Foundational Analysis: Molecular Formula Determination

Before elucidating the intricate connectivity, the elemental composition must be confirmed. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique, such as Electrospray Ionization (ESI), is the method of choice for this purpose. It provides a highly accurate mass-to-charge ratio (m/z) that can be used to determine the molecular formula.

Causality of Method Choice: HRMS is selected over standard-resolution MS for its ability to measure mass to within a few parts per million (ppm), allowing for the differentiation between elemental compositions that may have the same nominal mass. ESI is chosen to minimize fragmentation and ensure the prominent observation of the protonated molecular ion [M+H]⁺.

A key confirmatory feature for this compound is the characteristic isotopic pattern imparted by the two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a distinctive cluster of peaks for the molecular ion:

-

[M]⁺: Contains two ³⁵Cl atoms.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 , providing a definitive signature for a dichlorinated compound.

Data Presentation: Predicted HRMS Data

| Ion Species | Calculated m/z | Expected Isotopic Ratio |

| [C₈H₅Cl₂N₂]⁺ ([M+H]⁺ with ²³⁵Cl) | 198.9884 | 100% |

| [C₈H₅³⁵Cl³⁷ClN₂]⁺ ([M+2+H]⁺) | 200.9855 | ~65% |

| [C₈H₅³⁷Cl₂N₂]⁺ ([M+4+H]⁺) | 202.9825 | ~10% |

Functional Group and Aromatic System Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality of Method Choice: For this compound, the primary utility of IR spectroscopy is to confirm the presence of the aromatic naphthyridine core and the carbon-chlorine bonds, while simultaneously verifying the absence of functional groups from potential starting materials or byproducts (e.g., O-H or N-H stretches from the diol precursor, or C=O from incomplete reaction).

Data Presentation: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the heterocyclic rings.[6] |

| 1600-1450 | Aromatic C=C and C=N Stretch | Medium-Strong | Multiple bands confirming the conjugated ring system of the naphthyridine core.[6] |

| 900-675 | Aromatic C-H Bend (out-of-plane) | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings. |

| 850-550 | C-Cl Stretch | Medium-Strong | Confirms the presence of the chloro substituents.[6] |

Unambiguous Structure Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.

Due to the molecule's C₂ axis of symmetry, the number of unique signals is simplified: H3 is equivalent to H6, H4 is equivalent to H7, C2 is equivalent to C5, C3 is equivalent to C6, C4 is equivalent to C7, and C4a is equivalent to C8a.

¹H NMR Spectroscopy

This experiment identifies the number of chemically distinct protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, we expect to see two signals in the aromatic region, each integrating to 2H.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~8.65 | Doublet (d) | ~8.5 | H4, H7 | These protons are adjacent to a ring nitrogen and are strongly deshielded. They are coupled to H3/H6. |

| ~7.50 | Doublet (d) | ~8.5 | H3, H6 | These protons are coupled to H4/H7. The electron-withdrawing effect of the adjacent chlorine atom also influences their chemical shift. |

¹³C NMR Spectroscopy

This experiment identifies all unique carbon atoms in the molecule. Proton-decoupled ¹³C NMR will show four distinct signals for our symmetric molecule.

Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~152.0 | Quaternary (C-Cl) | C2, C5 | Carbons directly attached to both nitrogen and chlorine are significantly deshielded. |

| ~149.5 | Quaternary (Bridgehead) | C4a, C8a | Bridgehead carbons adjacent to a nitrogen atom. |

| ~138.0 | Tertiary (CH) | C4, C7 | Aromatic CH carbons adjacent to a nitrogen atom. |

| ~124.5 | Tertiary (CH) | C3, C6 | Aromatic CH carbons adjacent to a C-Cl group. |

2D NMR Spectroscopy for Connectivity Confirmation

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would show a cross-peak between the ¹H signal at ~8.65 ppm and the ¹³C signal at ~138.0 ppm (H4/H7 to C4/C7), and another between the ¹H signal at ~7.50 ppm and the ¹³C signal at ~124.5 ppm (H3/H6 to C3/C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.

Visualization: Key HMBC Correlations

References

- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Strategic Core: Unlocking Medicinal Chemistry's Potential with 2,5-Dichloro-1,8-naphthyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural features and diverse biological activities have made it a cornerstone for the development of novel therapeutics. Within this important class of heterocycles, 2,5-Dichloro-1,8-naphthyridine emerges as a particularly strategic building block. The differential reactivity of its two chlorine atoms provides a versatile handle for the synthesis of a wide array of complex molecules, opening up avenues for the exploration of new chemical space and the development of potent and selective therapeutic agents. This guide delves into the synthesis, reactivity, and potential applications of this compound, offering a comprehensive resource for its effective utilization in drug discovery programs.

I. Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several synthetic strategies, often involving multi-step sequences. A plausible and efficient route commences with readily available starting materials, culminating in the target molecule. While a specific, detailed protocol for this compound is not extensively documented, a generalizable synthetic pathway can be inferred from the synthesis of related dichloro-1,8-naphthyridines.[2]

A common strategy involves the construction of a dihydroxynaphthyridine precursor, followed by a chlorination step. For instance, the synthesis of the isomeric 2,7-dichloro-1,8-naphthyridine has been reported, providing a blueprint for accessing dichlorinated naphthyridine cores.[2]

References

Introduction: The Ascendance of a Privileged Scaffold

An In-Depth Technical Guide to the 1,8-Naphthyridine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to a wide range of biological targets, earning them the designation of "privileged scaffolds." The 1,8-naphthyridine core, a bicyclic aromatic heterocycle and a bioisostere of quinoline, stands as a prominent example of such a scaffold.[1] Its journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable versatility and therapeutic potential.[1] First synthesized in 1927, the scaffold remained relatively obscure until 1962, when the discovery of nalidixic acid as a byproduct during chloroquine synthesis unveiled its potent antibacterial properties.[1] This pivotal moment established 1,8-naphthyridine as a new class of chemotherapeutic agents and catalyzed decades of research, revealing a vast spectrum of biological activities.[1][2][3]

Today, 1,8-naphthyridine derivatives are recognized for their potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities, among others.[2][3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the 1,8-naphthyridine scaffold. We will delve into its synthesis, dissect its diverse pharmacological applications with a focus on mechanisms of action, and explore the structure-activity relationships that guide the design of next-generation therapeutics.

Synthetic Strategies: Forging the 1,8-Naphthyridine Core

The ability to generate a diverse chemical library is fundamental to any drug discovery program. The 1,8-naphthyridine scaffold benefits from several synthetic routes, but the Friedländer synthesis is arguably the most straightforward and widely employed method due to its efficiency and high yields.[1][5] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group, such as a ketone or ester.

Core Synthetic Workflow: The Friedländer Annulation

The causality behind the Friedländer reaction's success lies in its convergent nature, rapidly assembling the bicyclic core from readily available precursors. The initial step is a base- or acid-catalyzed aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system. Innovations in this methodology have led to more environmentally friendly protocols.

Caption: General workflow of the Friedländer synthesis for 1,8-naphthyridines.

Experimental Protocol: Eco-Friendly Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from an environmentally conscious method utilizing a biocompatible ionic liquid catalyst in an aqueous medium, demonstrating the evolution of classic synthetic routes to align with green chemistry principles.[1][6]

Materials:

-

2-Aminonicotinaldehyde (1.0 eq)

-

Acetone (3.0 eq)

-

Choline hydroxide (ChOH) solution (1 mol %)

-

Water (H₂O)

-

Ethyl ether

-

Deionized water

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (e.g., 0.5 mmol, 61.6 mg) and acetone (e.g., 1.5 mmol, 111 μL) is stirred in 1 mL of H₂O.[1][6]

-

Catalyst Addition: Choline hydroxide (e.g., 1 mol %, 3 μL) is added to the reaction mixture.[1] The use of ChOH is advantageous as it is metal-free, non-toxic, and can form hydrogen bonds with reactants, which is crucial for the reaction's success in water.[6]

-

Reaction Execution: The mixture is stirred at a specified temperature (e.g., 50 °C) for a set duration (e.g., 6 hours) under an inert atmosphere like nitrogen.[1]

-

Monitoring: The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Upon completion, the reaction mixture is extracted with ethyl ether and deionized water. The ethyl ether phase, containing the product, is collected.[5]

-

Purification: The collected organic phase is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The final 2-methyl-1,8-naphthyridine is purified by silica gel column chromatography.[1][5]

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.[1]

Pharmacological Applications and Mechanisms of Action

The planar structure of the 1,8-naphthyridine ring system allows it to intercalate with DNA and fit into the ATP-binding pockets of various enzymes, forming the basis of its wide-ranging biological activities.[7]

A. Antibacterial Agents: The Scaffold's Legacy

The discovery of nalidixic acid, the first 1,8-naphthyridine antibacterial, revolutionized the treatment of urinary tract infections caused by Gram-negative bacteria.[1][8]

Mechanism of Action: 1,8-naphthyridine-based antibacterials, particularly the quinolone class, function by inhibiting bacterial DNA synthesis. They form a stable complex with DNA and essential enzymes like DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] This action blocks DNA replication and transcription, ultimately leading to bacterial cell death.

Caption: Mechanism of action for 1,8-naphthyridine antibacterial agents.

Evolution and Modern Relevance: The foundational structure of nalidixic acid paved the way for the development of highly potent fluoroquinolone antibiotics containing the 1,8-naphthyridine core, such as enoxacin, gemifloxacin, and trovafloxacin.[8][9] Current research focuses on leveraging this scaffold to combat the growing threat of antimicrobial resistance. Studies have shown that some 1,8-naphthyridine derivatives can potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, indicating a synergistic effect.[7][10][11] This may be due to a similar mechanism of action or the inhibition of bacterial resistance mechanisms like efflux pumps.[11]

Table 1: Representative 1,8-Naphthyridine-Based Antibacterial Agents

| Compound Name | Key Structural Feature | Spectrum of Activity | Commercially Available As |

|---|---|---|---|

| Nalidixic Acid | First-generation | Gram-negative bacteria (urinary tract infections) | NegGram |

| Enoxacin | Fluoro, Piperazinyl | Broad-spectrum (Gram-positive and Gram-negative) | Penetrex[8] |

| Gemifloxacin | Fluoro, Pyrrolidinyl | Broad-spectrum, potent against S. pneumoniae | Factive[8] |

| Trovafloxacin | Difluorophenyl, Fluoro | Broad-spectrum (Gram-positive and Gram-negative) | Trovan[8] |

| PD 131628 | Fluorocyclopropyl | High potency against Gram-positive and Gram-negative organisms | Investigational[12][13] |

B. Anticancer Agents: A Multifaceted Approach

The 1,8-naphthyridine scaffold has emerged as a highly promising platform for the development of novel anticancer agents.[14][15] Its derivatives employ a variety of mechanisms to induce cytotoxicity in cancer cells.

Key Mechanisms of Antineoplastic Activity:

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some derivatives target human topoisomerases. Vosaroxin (formerly SNS-595), a notable example that entered clinical trials, is a potent topoisomerase II inhibitor.[16][17] By trapping the enzyme-DNA complex, it induces double-strand breaks, leading to apoptosis.

-

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. 1,8-Naphthyridine derivatives have been successfully designed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Cyclin-Dependent Kinases (CDKs).[3][14][15][18] This inhibitory action blocks downstream signaling pathways responsible for cell proliferation and survival.

-

Tubulin Polymerization Disruption: The cytoskeleton is another critical target in cancer therapy. Certain 1,8-naphthyridine compounds have been shown to interfere with the polymerization of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[19]

-

Immunomodulation: Beyond direct cytotoxicity, some derivatives exhibit anti-inflammatory and immunomodulatory effects by downregulating pro-inflammatory cytokines, which can influence the tumor microenvironment.[16][20][21]

Table 2: Selected Anticancer 1,8-Naphthyridine Derivatives and Their Activities

| Compound Class/Example | Target/Mechanism | In Vitro Activity (IC₅₀) | Cancer Cell Line(s) | Reference |

|---|---|---|---|---|

| Vosaroxin (SNS-595) | Topoisomerase II Inhibitor | - (Clinically Investigated) | Acute Myeloid Leukemia | [16] |

| Halogenated Carboxamide (Cmpd 47) | Cytotoxicity | 0.41 µM, 0.77 µM | MIAPaCa, K-562 | [20] |

| C-3'-Heteroaryl Derivative (Cmpd 29) | Cytotoxicity | 0.41 µM, 1.4 µM | PA-1, SW620 | [20] |

| Carboxamide Derivative (Cmpd 12) | Cytotoxicity | 1.37 µM | HBL-100 (Breast) | [21] |

| Various Derivatives | Kinase Inhibition (EGFR, c-Met, etc.) | Varies | Multiple |[14][15][18] |

C. Expanding Therapeutic Horizons

The versatility of the 1,8-naphthyridine scaffold extends to a multitude of other therapeutic areas, highlighting its privileged nature.[2][3]

-

Antiviral: Derivatives have shown promise as anti-HIV agents.[2]

-

Neurodegenerative Disorders: The scaffold is being explored for applications in conditions like Alzheimer's disease.[3]

-

Enzyme Inhibition: Potent dual inhibitors of alkaline phosphatase and carbonic anhydrase have been developed, with potential applications in bone disorders like rheumatoid arthritis.[22]

-

Anticonvulsant: Certain substituted 1,8-naphthyridines have demonstrated significant anticonvulsant activity in preclinical models.[23]

Structure-Activity Relationship (SAR) and Rational Drug Design

Systematic modification of the 1,8-naphthyridine core has yielded crucial insights into its structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates.[19][24]

Caption: Key positions on the 1,8-naphthyridine scaffold for SAR studies.

-

At N-1: Substitutions here are crucial for antibacterial activity. For instance, the ethyl group in nalidixic acid and the cyclopropyl group in many fluoroquinolones significantly enhance potency.[8]

-

At C-3: The carboxylic acid group is a classic feature for antibacterial agents, essential for binding to DNA gyrase.[8] In anticancer design, this position is often modified to a carboxamide to attach various side chains that can interact with different biological targets.[20][21]

-

At C-7: This position is a major site for modification to modulate the antibacterial spectrum and potency. Bulky substituents like piperazine or pyrrolidine rings are common in broad-spectrum agents.[8]

-

At C-5 and C-6: The introduction of a fluorine atom at C-6 was a breakthrough for the quinolone class, dramatically increasing antibacterial activity. Halogen substitutions at these positions can also enhance cytotoxic effects in anticancer derivatives.[20]

Conclusion and Future Perspectives

From its foundational role in antibacterial therapy to its current prominence in oncology and beyond, the 1,8-naphthyridine scaffold has had a remarkable journey.[1] Its rigid, planar structure and synthetic tractability make it an enduringly attractive core for medicinal chemists. The continuous innovation in synthetic methodologies provides access to an ever-widening chemical space, enabling broader exploration of its biological potential.[1][6]

Future research will likely focus on designing novel derivatives with enhanced target specificity to minimize off-target effects and improve safety profiles. The scaffold's proven success in modulating complex biological systems ensures it will remain a focal point for the discovery of new treatments for cancer, infectious diseases, and a host of other human ailments.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 15. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives [jstage.jst.go.jp]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-Dichloro-1,8-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring two fused pyridine rings with chlorine substituents at the 2 and 5 positions, provides a unique framework for the design of novel therapeutic agents. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of two reactive chlorine atoms in this compound offers versatile opportunities for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the synthesis, molecular structure, key chemical properties, and potential applications of this compound in the field of drug development.

Core Molecular Identifiers and Properties

A foundational understanding of a chemical entity begins with its fundamental identifiers and physicochemical properties. This data is crucial for laboratory handling, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 91870-15-4 | [3] |

| Molecular Formula | C₈H₄Cl₂N₂ | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like DMSO and DMF (predicted) | [4] |

Molecular Structure and Characterization

The molecular structure of this compound consists of a fused bicyclic system of two pyridine rings, with chlorine atoms attached to the carbon atoms at positions 2 and 5.

Figure 1. Molecular Structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the nitrogen atoms and the electron-withdrawing chlorine substituents.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the carbon atoms of the naphthyridine core. The carbons attached to the chlorine atoms (C2 and C5) would exhibit characteristic chemical shifts.[6]

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the naphthyridine ring.[7][8][9]

Synthesis Strategies

The synthesis of substituted 1,8-naphthyridines can be achieved through various synthetic routes. A common and versatile method is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.[10]

While a specific, detailed protocol for the synthesis of this compound is not extensively reported in readily accessible literature, a plausible synthetic approach can be conceptualized based on established methodologies for analogous compounds. One potential route could involve the chlorination of a dihydroxy-1,8-naphthyridine precursor.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: General Chlorination of Hydroxynaphthyridines

The following is a generalized protocol for the chlorination of a dihydroxynaphthyridine precursor, a key step that could be adapted for the synthesis of this compound. The causality behind this choice lies in the well-established reactivity of phosphorus oxychloride (POCl₃) to convert hydroxyl groups on heterocyclic rings to chlorine atoms.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxynaphthyridine precursor in an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired dichloronaphthyridine.

Chemical Reactivity and a Gateway to Diverse Derivatives

The two chlorine atoms on the 1,8-naphthyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of a wide array of functional groups.[12][13] The electron-deficient nature of the naphthyridine ring system facilitates attack by nucleophiles.

Caption: Reactivity of this compound in SNAr reactions.

The positions of the chlorine atoms (2 and 5) offer the potential for regioselective substitutions, depending on the reaction conditions and the nature of the nucleophile. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug design.

Applications in Drug Discovery and Development

The 1,8-naphthyridine scaffold is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas. The introduction of chlorine atoms at the 2 and 5 positions provides a key intermediate for the synthesis of potent and selective drug candidates.

Anticancer Activity

Numerous studies have highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents.[14][15][16] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule polymerization.[16] The ability to readily modify the this compound core allows for the optimization of anticancer activity and the development of compounds with improved efficacy and selectivity against various cancer cell lines.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 1,8-naphthyridine have also demonstrated significant anti-inflammatory and immunomodulatory activities.[15] These compounds can modulate the production of pro-inflammatory cytokines, suggesting their potential in the treatment of inflammatory diseases. The this compound scaffold can be utilized to synthesize novel anti-inflammatory agents with potentially improved therapeutic profiles.

Conclusion